

# 4-(3-Iodobenzyl)morpholine molecular structure and weight

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## Compound of Interest

Compound Name: *4-(3-Iodobenzyl)morpholine*

Cat. No.: B1611821

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An In-Depth Technical Guide to **4-(3-Iodobenzyl)morpholine**: Structure, Synthesis, and Characterization

## Introduction

In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold." Its incorporation into molecular structures is a well-established strategy to enhance pharmacological potency, modulate physicochemical properties, and improve pharmacokinetic profiles, including aqueous solubility and metabolic stability.[1][2][3] **4-(3-Iodobenzyl)morpholine** is a derivative that combines this valuable morpholine moiety with an iodinated aromatic ring, presenting a versatile building block for drug discovery and a valuable tool for chemical biology. The presence of the iodine atom offers a site for further functionalization through various cross-coupling reactions, making it a particularly attractive intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of **4-(3-Iodobenzyl)morpholine**, detailing its molecular structure, a robust synthetic protocol with mechanistic insights, and the analytical techniques required for its unambiguous characterization. The content is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

## Molecular Structure and Physicochemical Properties

**4-(3-Iodobenzyl)morpholine** consists of a morpholine ring N-substituted with a benzyl group, which is in turn substituted with an iodine atom at the meta (3-position) of the phenyl ring. The morpholine ring typically adopts a stable chair conformation.[4]

Caption: Molecular structure of **4-(3-Iodobenzyl)morpholine**.

## Data Summary

All quantitative data for **4-(3-Iodobenzyl)morpholine** is summarized in the table below for easy reference.

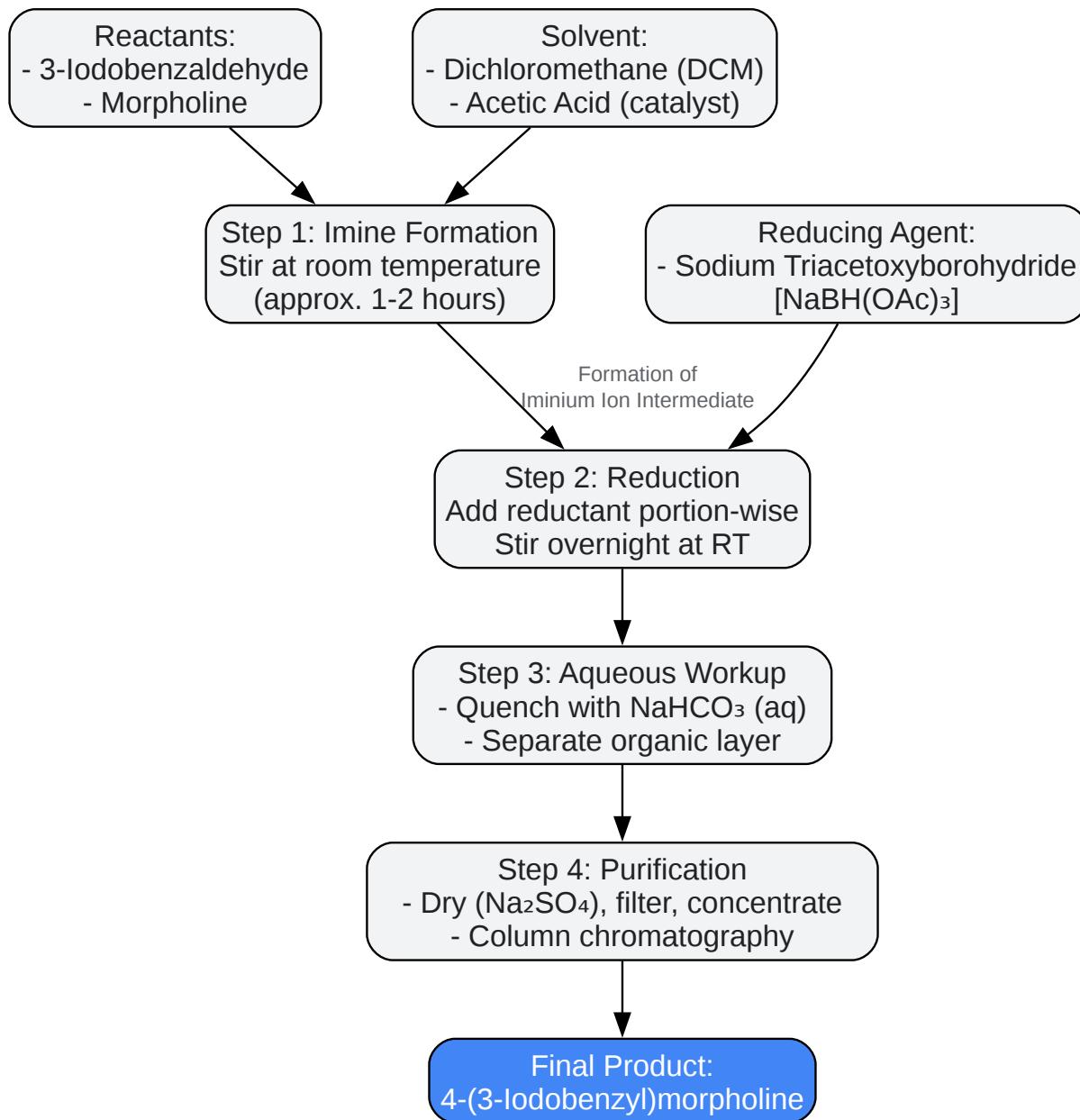
Property	Value	Source(s)
IUPAC Name	4-[(3-Iodophenyl)methyl]morpholine	[5]
Synonyms	4-(3-Iodobenzyl)morpholine	[5][6]
CAS Number	731812-03-6	[5][6][7][8]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> INO	[5][6][7][8]
Molecular Weight	303.14 g/mol	[6][7][8]
Exact Mass	303.01201 Da	[6]
Melting Point	32 °C	[6]
Boiling Point	333.3 °C at 760 mmHg	[6]
Density	1.604 g/cm <sup>3</sup>	[6]
SMILES	C1COCCN1Cc2cccc(c2)I	[7]

## Synthesis via Reductive Amination: A Protocol and Rationale

The synthesis of N-benzylmorpholines is most effectively and cleanly achieved through reductive amination.[5] This method is superior to direct alkylation of morpholine with 3-iodobenzyl halide, as direct alkylation often leads to difficult-to-separate mixtures resulting from over-alkylation (formation of quaternary ammonium salts).[9] Reductive amination is a one-pot

or two-step process that proceeds via a transient iminium ion intermediate, which is then selectively reduced.[9][10]

The choice of reducing agent is critical for the success of the reaction. Strong reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) would indiscriminately reduce the starting aldehyde. Therefore, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride [ $\text{NaBH}(\text{OAc})_3$ ] is an ideal choice as it is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[9]

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Caption: Experimental workflow for the synthesis of **4-(3-Iodobenzyl)morpholine**.

## Detailed Experimental Protocol

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzaldehyde (1.0 eq) and morpholine (1.1 eq). Dissolve the reactants in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
- Imine/Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
- Reduction: Slowly add sodium triacetoxyborohydride  $[\text{NaBH}(\text{OAc})_3]$  (1.5 eq) to the stirring solution in portions. Self-Validation Check: The addition should be controlled to manage any mild exotherm. The reaction is typically allowed to proceed overnight at room temperature to ensure complete conversion.
- Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
- Aqueous Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield **4-(3-Iodobenzyl)morpholine** as a pure compound.

## Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the synthesized product's identity and purity requires a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[\[4\]](#) For **4-(3-Iodobenzyl)morpholine**, the expected <sup>1</sup>H and <sup>13</sup>C NMR spectra will show characteristic signals for both the morpholine and the iodobenzyl moieties.

- <sup>1</sup>H NMR: The morpholine ring protons typically appear as two distinct triplets, reflecting the different electronic environments adjacent to the nitrogen versus the oxygen atom.[\[4\]\[7\]](#) The protons on the carbons next to the electronegative oxygen (C2-H, C6-H) are deshielded and resonate downfield, while the protons adjacent to the nitrogen (C3-H, C5-H) appear more upfield.[\[4\]](#) The benzyl CH<sub>2</sub> group will appear as a singlet, and the aromatic protons will present a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
- <sup>13</sup>C NMR: The proton-decoupled <sup>13</sup>C spectrum will show two signals for the morpholine carbons, one for the benzylic carbon, and four distinct signals for the aromatic carbons due to the C-I substitution pattern.[\[6\]](#)

Assignment	Expected <sup>1</sup> H Chemical Shift ( $\delta$ , ppm)	Expected <sup>13</sup> C Chemical Shift ( $\delta$ , ppm)
Morpholine -CH <sub>2</sub> -O-	~ 3.70 (t, 4H)	~ 67
Morpholine -CH <sub>2</sub> -N-	~ 2.45 (t, 4H)	~ 54
Benzyl -CH <sub>2</sub> -	~ 3.50 (s, 2H)	~ 63
Aromatic -CH-	7.00 - 7.70 (m, 4H)	128 - 142
Aromatic -C-I	N/A	~ 95

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For **4-(3-Iodobenzyl)morpholine**, an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum is expected to show:

- Molecular Ion Peak [M]<sup>+</sup> or [M+H]<sup>+</sup>: A strong signal at m/z  $\approx$  303 or 304, respectively, confirming the molecular weight of the compound.

- Major Fragment Ions: A characteristic fragmentation would be the benzylic cleavage, resulting in a prominent iodobenzyl cation at  $m/z = 217$  and a morpholinomethyl radical or cation fragment.

## Conclusion

**4-(3-Iodobenzyl)morpholine** is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its structure, featuring the pharmacologically advantageous morpholine ring and a synthetically versatile iodinated phenyl group, makes it an important intermediate for the development of novel therapeutics. The reductive amination protocol detailed herein offers a reliable, high-yielding, and scalable method for its synthesis. Proper analytical characterization using NMR and mass spectrometry is essential to ensure the identity and purity of the material, providing a solid foundation for its application in further research and development endeavors.

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## References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]

- 8. Synthesis of ring-substituted N-benzyl  $\gamma$ -phenyl GABA derivatives via reductive amination  
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
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